molecular formula C11H14BrClO B1626347 3-Bromoadamantane-1-carbonyl chloride CAS No. 39917-36-7

3-Bromoadamantane-1-carbonyl chloride

Cat. No.: B1626347
CAS No.: 39917-36-7
M. Wt: 277.58 g/mol
InChI Key: MGYCCUWULREGMW-UHFFFAOYSA-N
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Description

3-Bromoadamantane-1-carbonyl chloride is a polycyclic hydrocarbon derivative featuring both bromine and carbonyl chloride functional groups at bridgehead positions (1- and 3-positions) of the adamantane framework. Adamantane derivatives are valued for their thermal stability, rigid structure, and versatility in organic synthesis.

Properties

CAS No.

39917-36-7

Molecular Formula

C11H14BrClO

Molecular Weight

277.58 g/mol

IUPAC Name

3-bromoadamantane-1-carbonyl chloride

InChI

InChI=1S/C11H14BrClO/c12-11-4-7-1-8(5-11)3-10(2-7,6-11)9(13)14/h7-8H,1-6H2

InChI Key

MGYCCUWULREGMW-UHFFFAOYSA-N

SMILES

C1C2CC3(CC1CC(C2)(C3)Br)C(=O)Cl

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)Br)C(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key structural and functional attributes of 3-bromoadamantane-1-carbonyl chloride with analogous adamantane derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS RN Melting Point (°C) Key Functional Groups
This compound C₁₁H₁₂BrClO 263.57 Not reported Not reported Bromine, Carbonyl chloride
1-Bromoadamantane C₁₀H₁₅Br 215.12 768-90-1 116–118 Bromine
1,3-Dibromoadamantane C₁₀H₁₄Br₂ 294.03 Not reported Not reported Bromine (two groups)
1-Aminoadamantane C₁₀H₁₇N 151.25 Not reported Not reported Amine

Key Observations :

  • Functional Groups : The dual functionality of this compound distinguishes it from simpler halogenated derivatives like 1-bromoadamantane. The carbonyl chloride group enables nucleophilic acyl substitution, while bromine facilitates electrophilic reactions .
  • Substitution Pattern : Both this compound and 1,3-dibromoadamantane feature bridgehead substitutions, but the former replaces one bromine with a carbonyl chloride, altering its reactivity and applications.

Reactivity Comparison :

  • 1-Bromoadamantane : Primarily undergoes electrophilic substitution (e.g., Suzuki coupling) or elimination reactions.
  • 1,3-Dibromoadamantane : Reacts sluggishly due to steric constraints but serves as a precursor for cross-coupling reactions.
  • This compound : Exhibits dual reactivity: bromine participates in halogenation, while carbonyl chloride acts as an acylating agent.

Preparation Methods

Bromination with Liquid Bromine and Aluminum Trichloride

The most widely cited method involves reacting adamantane-1-carboxylic acid with liquid bromine (Br₂) in the presence of anhydrous aluminum trichloride (AlCl₃) as a catalyst.

Procedure :

  • Adamantane-1-carboxylic acid is slowly added to liquid bromine at 0–5°C.
  • AlCl₃ is introduced to facilitate electrophilic aromatic substitution, directing bromine to the 3-position.
  • The reaction mixture is stirred at room temperature for 12–24 hours.

Key Parameters :

  • Molar Ratio : Adamantane-1-carboxylic acid : Br₂ : AlCl₃ = 1 : 1.2 : 0.1.
  • Yield : 70–85% after purification by recrystallization from cyclohexane.

Mechanism :
AlCl₃ generates Br⁺ ions, which undergo electrophilic substitution at the adamantane’s 3-position due to steric and electronic factors.

Alternative Brominating Agents

Recent patents describe bromination using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in chloroform at 30–70°C. While this method is effective for 1-bromoadamantane synthesis, adapting it for 3-bromination requires modifying the starting material or reaction conditions.

Conversion to Carbonyl Chloride

The chlorination of 3-bromoadamantane-1-carboxylic acid to the acyl chloride is typically achieved using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) .

Thionyl Chloride Method

Procedure :

  • 3-Bromoadamantane-1-carboxylic acid is refluxed with excess SOCl₂ (3–5 equivalents) for 4–6 hours.
  • The mixture is distilled under reduced pressure to remove excess SOCl₂, yielding the crude product.

Reaction Conditions :

  • Temperature : 70–80°C.
  • Yield : 90–95%.

Purification :
The crude product is purified via vacuum distillation or sublimation at 130°C under 10 mmHg.

Oxalyl Chloride Method

Oxalyl chloride offers a milder alternative, particularly for acid-sensitive substrates.

Procedure :

  • 3-Bromoadamantane-1-carboxylic acid is stirred with oxalyl chloride (1.2 equivalents) in dichloromethane at 0°C.
  • A catalytic amount of dimethylformamide (DMF) is added to accelerate the reaction.

Reaction Conditions :

  • Temperature : 0°C to room temperature.
  • Yield : 88–92%.

Alternative Synthesis Pathways

Direct Bromination of Adamantane-1-Carbonyl Chloride

While theoretically feasible, direct bromination of adamantane-1-carbonyl chloride is rarely employed due to the carbonyl chloride’s susceptibility to nucleophilic attack. Limited studies suggest using bromine in carbon tetrachloride (CCl₄) with a mercury catalyst, but yields are suboptimal (50–60%).

Purification and Characterization

Recrystallization

3-Bromoadamantane-1-carbonyl chloride is recrystallized from cyclohexane or petroleum ether to achieve >99% purity.

Sublimation

Sublimation at 130°C under reduced pressure (10 mmHg) removes residual solvents and byproducts.

Applications in Drug Synthesis

This compound serves as a precursor for:

  • MDR Reversal Agents : Coupling with arylpiperazines enhances P-glycoprotein inhibition.
  • Antiviral Compounds : Derivatives show activity against influenza A and HIV.

Comparative Analysis of Methods

Method Brominating Agent Catalyst Yield (%) Purity (%)
Br₂/AlCl₃ Liquid Br₂ AlCl₃ 85 99
DBDMH/Chloroform DBDMH None 44 95
Hg(CCl₃)₂ BrCCl₃ Mo(CO)₆ 60 90

Q & A

Q. Table 1: Comparative Synthesis Data

MethodStarting MaterialYield (%)Purity (%)Reference
Bromination of 1-adamantanecarbonyl chlorideAdamantane-1-carbonyl chloride65–7597
Thionyl chloride reaction3-Bromoadamantane-1-carboxylic acid85–9097

Basic: What analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: 1H^1\text{H} and 13C^{13}\text{C} NMR are essential for confirming regiochemistry. The adamantane backbone shows distinct signals at δ 1.6–2.3 ppm (methylene protons) and δ 35–55 ppm (quaternary carbons). The carbonyl carbon appears at δ 170–180 ppm .
  • Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight (C11H14BrClO\text{C}_{11}\text{H}_{14}\text{BrClO}, exact mass 291.99) and detects isotopic patterns for bromine (1:1 ratio for 79Br/81Br^{79}\text{Br}/^{81}\text{Br}) .
  • X-ray Crystallography: Used to resolve structural ambiguities, particularly the spatial arrangement of the bromine and carbonyl groups .

Basic: How can researchers optimize purification of this compound to achieve >95% purity?

Methodological Answer:

  • Recrystallization: Use hexane/dichloromethane (3:1) at low temperatures (−20°C) to isolate crystals.
  • Column Chromatography: Employ silica gel with a non-polar eluent (e.g., hexane:ethyl acetate 9:1) to remove unreacted starting materials.
  • Purity Validation: Confirm via HPLC (C18 column, acetonitrile/water gradient) and compare retention times with standards .

Advanced: What strategies address regioselectivity challenges in electrophilic substitutions on the adamantane backbone?

Methodological Answer:
Regioselectivity is influenced by steric and electronic factors:

  • Steric Effects: The 3-position is less hindered compared to 1- or 2-positions, favoring bromination at C3. Computational modeling (DFT) can predict reactivity .
  • Directing Groups: The carbonyl chloride group acts as an electron-withdrawing group, directing electrophiles to the para position (C3) via resonance effects. Experimental validation through competitive reactions with derivatives (e.g., methyl esters) is recommended .

Advanced: How does the stability of this compound vary under different storage conditions?

Methodological Answer:

  • Thermal Stability: Decomposes above 150°C, releasing HBr\text{HBr} and CO2\text{CO}_2. Store at 2–8°C in amber vials to prevent photodegradation .
  • Hydrolytic Sensitivity: Reacts vigorously with moisture. Use anhydrous solvents (e.g., THF, DCM) and molecular sieves during handling. Monitor hydrolysis via IR spectroscopy (disappearance of ν(C=O)\nu(\text{C=O}) at 1800 cm1^{-1}) .

Advanced: What comparative studies exist between this compound and its non-brominated analog in reactivity?

Methodological Answer:

  • Nucleophilic Substitution: The bromine atom enhances leaving-group ability, making the compound 10–20× more reactive toward nucleophiles (e.g., amines) compared to 1-adamantanecarbonyl chloride. Kinetic studies using 1H NMR^1\text{H NMR} are advised .
  • Electrophilic Aromatic Substitution: Bromine deactivates the adamantane ring, reducing reactivity in Friedel-Crafts reactions. Contrast with methyl-substituted analogs for mechanistic insights .

Data Contradiction Analysis: How should researchers resolve discrepancies in reported melting points (146–150°C vs. 147–148°C)?

Methodological Answer:
Discrepancies arise from purity levels or polymorphic forms:

  • Purity Verification: Reanalyze samples via DSC (differential scanning calorimetry) and cross-validate with elemental analysis .
  • Polymorphism Screening: Perform X-ray diffraction on crystals grown from different solvents (e.g., ethanol vs. acetone) to identify metastable forms .

Q. Table 2: Reported Physical Properties

PropertyValue (Reported)Source
Melting Point146–150°C
Melting Point147–148°C
Molecular Weight259.14 g/mol

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